molecular formula C8H11FO3 B1447404 Ethyl trans-3-(-2-fluorocyclopropyl)-3-oxopropanoate CAS No. 1706439-37-3

Ethyl trans-3-(-2-fluorocyclopropyl)-3-oxopropanoate

Cat. No.: B1447404
CAS No.: 1706439-37-3
M. Wt: 174.17 g/mol
InChI Key: WKEXZXHWDVGSCK-PHDIDXHHSA-N
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Description

Ethyl trans-3-(-2-fluorocyclopropyl)-3-oxopropanoate is a synthetic organic compound characterized by the presence of a fluorinated cyclopropyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl trans-3-(-2-fluorocyclopropyl)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with a fluorinated cyclopropyl derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium tert-butoxide, and the reaction mixture is refluxed to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial to achieving high-quality product .

Chemical Reactions Analysis

Types of Reactions

Ethyl trans-3-(-2-fluorocyclopropyl)-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl trans-3-(-2-fluorocyclopropyl)-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl trans-3-(-2-fluorocyclopropyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated cyclopropyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The ester group can undergo hydrolysis to release active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the fluorinated cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability, reactivity, and potential for selective interactions with biological targets .

Properties

IUPAC Name

ethyl 3-[(1S,2R)-2-fluorocyclopropyl]-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO3/c1-2-12-8(11)4-7(10)5-3-6(5)9/h5-6H,2-4H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEXZXHWDVGSCK-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(=O)[C@@H]1C[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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